Bmn-673 8R,9S

説明

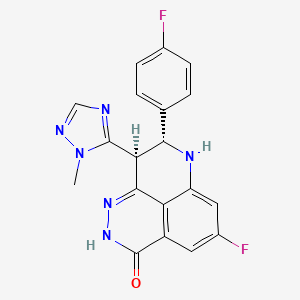

Structure

3D Structure

特性

IUPAC Name |

(11R,12S)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGQMRYQVZSGDQ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC=N1)[C@H]2[C@@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660726 | |

| Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207456-00-5 | |

| Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Stereochemical Control

The synthesis of the specific (8S,9R) diastereomer of BMN-673, also known as Talazoparib, requires precise stereochemical control. The initial racemic mixture, LT-00628, is primarily composed of the trans isomers. nih.govaacrjournals.org Chiral separation techniques, such as supercritical-fluid chromatography (SFC) using a chiral column, are employed to isolate the individual enantiomers with high purity. newdrugapprovals.org This process yields the highly potent (8S,9R)-47 (BMN 673) and its less active enantiomer, (8R,9S)-47. newdrugapprovals.org The absolute stereochemistry of BMN-673 has been confirmed through single-crystal X-ray diffraction analysis. nih.govaacrjournals.org

Mechanism of Action and Biochemical Profile

The primary mechanism of action of BMN-673 involves the potent inhibition of PARP1 and PARP2 enzymes. nih.govescholarship.org It achieves this by binding to the catalytic domain of the enzymes, competing with the natural substrate NAD+. nih.gov A key feature that distinguishes BMN-673 from other PARP inhibitors is its exceptional ability to "trap" PARP enzymes on the DNA at the site of damage. bpsbioscience.comnih.gov This trapping of the PARP-DNA complex is a highly cytotoxic event that prevents the completion of DNA repair and obstructs DNA replication. nih.govpfizer.com

The stereochemistry of BMN-673 is paramount to its high potency. The (8S,9R) isomer (Talazoparib) is a highly potent inhibitor of PARP1, with an IC50 of 0.57 nM. nih.govaacrjournals.org In contrast, its enantiomer, (8R,9S)-BMN-673, is significantly less active, with an IC50 for PARP1 of 144 nM. nih.govmedchemexpress.com This stark difference in activity underscores the precise molecular interactions governed by the specific 3D arrangement of the molecule.

| Compound | PARP1 IC50 (nM) | Cellular PARylation EC50 (nM) | Capan-1 Cell EC50 (nM) (BRCA2 mutant) |

|---|---|---|---|

| BMN-673 (8S,9R) | 0.57 | 2.5 | - |

| (8R,9S)-BMN-673 | 144 | 864 | 1135 |

Preclinical and Clinical Research Findings

Elucidation of the Absolute Stereochemistry of BMN-673 8R,9S

The parent compound of BMN-673 contains two chiral centers, giving rise to four possible stereoisomers. aacrjournals.org The bioactive form, Talazoparib, has the (8S,9R) configuration. aacrjournals.orgnih.gov Consequently, the compound designated as this compound is the enantiomer of Talazoparib, possessing the (8R,9S) absolute stereochemistry. bpsbioscience.commedchemexpress.com The absolute stereochemistry of the active isomer, BMN-673 (Talazoparib), was definitively confirmed through single-crystal X-ray diffraction analysis. aacrjournals.orgnih.gov This analytical technique provides a three-dimensional map of the electron density of a molecule, allowing for the unambiguous assignment of the spatial arrangement of its atoms. The trans configuration of the isomers was identified, with the bioactive (8S,9R) isomer and its enantiomer (8R,9S) being the primary forms. aacrjournals.org

Enantiomeric Relationship of this compound to Bioactive PARP Inhibitors

This compound is the enantiomer of the highly potent PARP inhibitor, Talazoparib (BMN-673). bpsbioscience.commedchemexpress.commedchemexpress.com This enantiomeric relationship is critical to its biological activity, or lack thereof. Research has shown that the (8S,9R) isomer, Talazoparib, is significantly more potent in inhibiting PARP1 than its (8R,9S) enantiomer, which is described as relatively inactive. aacrjournals.org In fact, the bioactive enantiomer is over 250-fold more potent at inhibiting PARP1. nih.gov The weak activity observed in samples of the (8R,9S) enantiomer has been suggested to be potentially due to contamination with trace amounts of the highly active (8S,9R) isomer. aacrjournals.orgnih.gov This stark difference in activity underscores the stereospecific nature of the interaction between the inhibitor and the PARP enzyme. nih.gov

Table 1: Comparative Inhibitory Activity of BMN-673 Enantiomers against PARP1

| Compound | Stereochemistry | PARP1 IC50 | Potency Relative to (8S,9R) |

|---|---|---|---|

| Talazoparib (BMN-673) | (8S,9R) | 0.57 nM aacrjournals.orgnih.gov | ~252x more potent |

Structural Insights from Crystallographic and Computational Modeling Studies of this compound

While direct crystallographic or extensive computational modeling studies focusing exclusively on the inactive this compound enantiomer are not as prevalent in the literature as for its active counterpart, the structural analyses of Talazoparib provide significant insights into the stereospecificity of binding.

Ligand-Protein Interaction Profiling with PARP Catalytic Domains

Co-crystal structures of Talazoparib with the catalytic domains of PARP1 and PARP2 reveal a complex network of interactions that anchor the inhibitor in the nicotinamide-binding pocket. nih.govrcsb.orgiucr.org These interactions include:

Hydrogen Bonding: An extensive network of hydrogen bonds, some mediated by water molecules, secures the inhibitor at the base of the binding pocket. nih.goviucr.org A key water-mediated hydrogen bond involves the N7 atom of the unsaturated six-membered ring and the amino acid residue Glu988. nih.gov

π-Stacking Interactions: The unique disubstituted scaffold of Talazoparib extends to the outer edge of the binding pocket, engaging in π-stacking interactions with tyrosine residues, such as Tyr455 in PARP2. nih.goviucr.org

The rigidity of the BMN-673 chemical structure is thought to contribute to its potent PARP trapping ability, in contrast to the more flexible structures of other PARP inhibitors like olaparib and rucaparib. nih.govresearchgate.net The stereospecific nature of these interactions explains why the (8R,9S) enantiomer is significantly less active; its different spatial arrangement prevents it from fitting optimally into the nicotinamide-binding pocket. researchgate.net

Table 2: Key Interacting Residues in the PARP Catalytic Domain with Talazoparib (BMN-673)

| Interaction Type | Interacting Residue (PARP1/PARP2) |

|---|---|

| Water-mediated Hydrogen Bond | Glu988 (PARP1) nih.gov |

Analysis of Stereospecific Binding Pockets and Conformational Dynamics

The binding of Talazoparib occurs in a previously unexplored space within the extended NAD+-binding pocket. nih.gov The novel, chiral disubstituted scaffold of the molecule is crucial for these unique interactions. researchgate.netnih.govacs.org The outer edges of the NAD+-binding pocket, where the stereospecific moieties of Talazoparib extend, show the least sequence homology among different PARP enzymes, which could be a basis for developing more selective inhibitors. nih.govrcsb.orgiucr.org

Computational studies, including normal-mode analysis, suggest that the primary motion of PARP1 involves a combination of breathing and rocking motions. acs.org The binding of inhibitors can influence the conformational dynamics of the protein. While detailed dynamic studies on the (8R,9S) enantiomer are limited, the pronounced difference in potency strongly suggests that its conformational dynamics upon attempting to bind to the PARP catalytic site are unfavorable for stable and effective inhibition. The stereospecific fit is essential for the allosteric effects that lead to potent PARP trapping. researchgate.netacs.org The inability of the (8R,9S) enantiomer to achieve this optimal fit results in a dramatically lower inhibitory and cytotoxic effect. nih.gov

Comparative Enzymatic Inhibition Studies of this compound

The (8R,9S) enantiomer of BMN-673 is significantly less potent as a PARP inhibitor compared to its active (8S,9R) counterpart. In enzymatic assays, this compound demonstrates a half-maximal inhibitory concentration (IC50) of 144 nM against PARP1. medchemexpress.com This is in stark contrast to the active enantiomer, Talazoparib, which inhibits PARP1 with an IC50 value of approximately 0.58 nM. dcchemicals.com

While the active enantiomer is known to be a potent inhibitor of both PARP1 and PARP2, specific IC50 values for the (8R,9S) enantiomer against PARP2 are not prominently reported in scientific literature, suggesting its inhibitory activity is substantially diminished. The vast difference in potency between the two enantiomers highlights the critical role of stereochemistry in the molecule's interaction with the enzyme's active site. nih.gov The (8S,9R) enantiomer exhibits a more than 200-fold improvement in potency compared to the racemic mixture. nih.gov

Table 1: Comparative In Vitro IC50 Values against PARP1

| Compound | Enantiomeric Form | IC50 (PARP1) |

| This compound | (8R,9S) | 144 nM medchemexpress.com |

| Talazoparib | (8S,9R) | ~0.58 nM dcchemicals.com |

The selectivity profile of PARP inhibitors is crucial for their mechanism of action. The active enantiomer, Talazoparib, is known to inhibit PARP1, PARP2, PARP3, and PARP4. nih.gov Research has also identified the non-canonical target PARP16 as being uniquely inhibited by Talazoparib. nih.gov However, this interaction shows strong stereochemical specificity, as the (8R,9S) enantiomer (also referred to as LT674) did not compete for PARP16 binding, even at high concentrations. nih.gov This indicates that this compound has a distinct and much weaker selectivity profile. Furthermore, the active form of BMN-673 does not inhibit the related enzyme poly(ADP-ribose) glycohydrolase (PARG). dcchemicals.com

In Vitro IC50 Determination against Poly(ADP-ribose) Polymerase-1 (PARP1) and Poly(ADP-ribose) Polymerase-2 (PARP2)

Evaluation of PARP-DNA Complex Trapping by this compound

Beyond catalytic inhibition, a key mechanism for the cytotoxicity of PARP inhibitors is their ability to "trap" PARP enzymes on DNA, forming stable complexes that are highly disruptive to cellular processes.

The ability to trap PARP-DNA complexes is highly dependent on the stereospecific binding of the inhibitor. nih.gov The active (8S,9R) enantiomer, Talazoparib, is an exceptionally potent PARP trapping agent, estimated to be approximately 100-fold more efficient at trapping PARP than other clinical inhibitors like olaparib and rucaparib. dcchemicals.com In contrast, the (8R,9S) enantiomer is several orders of magnitude less efficient at trapping PARP-DNA complexes. nih.gov This profound difference underscores that the specific three-dimensional arrangement of the (8R,9S) form is not conducive to stabilizing the PARP-DNA interaction.

Table 2: Comparative PARP Trapping Efficiency

| Compound | Enantiomeric Form | PARP Trapping Potency |

| This compound | (8R,9S) | Several orders of magnitude less efficient than Talazoparib nih.gov |

| Talazoparib | (8S,9R) | High; ~100-fold more potent than Olaparib/Rucaparib dcchemicals.com |

The dramatically lower PARP trapping efficiency of the (8R,9S) enantiomer can be explained by its suboptimal fit within the nicotinamide-binding pocket of the PARP1 enzyme. nih.gov Structural analysis reveals that the specific conformation of the (8R,9S) enantiomer displaces the ligand within this binding site. nih.gov This misalignment impairs a critical π-stacking interaction with the tyrosine residue Tyr907 and prevents the formation of an additional water-mediated hydrogen bond with Tyr896. nih.gov These specific molecular interactions are crucial for the high-affinity binding and potent trapping ability of the active (8S,9R) enantiomer. The inability of the (8R,9S) form to establish these key interactions provides a clear mechanistic basis for its vastly reduced potency and trapping efficiency. nih.gov

Quantitative Analysis of Stabilized PARP-DNA Adducts

Impact of this compound on Cellular Poly(ADP-ribosylation) (PARylation)

The functional consequence of PARP inhibition within a cellular context is the reduction of poly(ADP-ribose) (PAR) chain formation, a process known as PARylation. Cellular assays confirm the weak activity of the (8R,9S) enantiomer. In a cellular PARylation assay, (8R,9S)-Talazoparib demonstrated a half-maximal effective concentration (EC50) of 864 nM. This is substantially higher than the low nanomolar concentrations at which the active enantiomer effectively inhibits PARylation.

Supporting these findings, other studies have shown that the (8R,9S) enantiomer results in several orders of magnitude less reduction of PAR levels as measured by ELISA and showed no detectable inhibition of cellular PARylation in Western blot analyses, further establishing its significantly attenuated cellular activity compared to its active counterpart. nih.gov

Dose-Dependent Analysis of Cellular PARylation Inhibition (e.g., EC50 values)

The potency of BMN-673 (8R,9S) in inhibiting the catalytic function of PARP within cells is quantified by its half-maximal effective concentration (EC50) in cellular PARylation assays. These assays measure the concentration of the inhibitor required to reduce the formation of poly(ADP-ribose) (PAR) chains by 50% in whole cells.

Research has shown that BMN-673 (8R,9S), the active enantiomer known as Talazoparib, is a highly potent inhibitor of PARP-mediated PARylation in cell-based assays, demonstrating an EC50 of 2.51 nM. cellagentech.comresearchgate.netmedchemexpress.comacs.org In contrast, its specific enantiomer, (8R,9S)-Talazoparib, has been reported in other cellular PARylation assays to have a higher EC50 of 864 nM. medchemexpress.comarctomsci.commedchemexpress.com The significant difference in reported EC50 values highlights the potent activity of the Talazoparib form. All tested PARP inhibitors demonstrate a dose-dependent inhibition of PARylation when alkylating damage is present. biorxiv.org Studies comparing various PARP inhibitors have consistently identified Talazoparib as the most potent at inhibiting PARylation. biorxiv.org

The compound's effectiveness extends to inhibiting the proliferation of cancer cells, particularly those with mutations in the BRCA1 and BRCA2 genes. For instance, in the BRCA1-mutant MX-1 cell line, the EC50 for proliferation inhibition was 0.3 nM, and in the BRCA2-mutant Capan-1 cells, the EC50 was 5 nM. cellagentech.comresearchgate.netselleckchem.com

Table 1: Cellular PARylation Inhibition and Anti-proliferative Activity of BMN-673 (8R,9S) / Talazoparib

| Assay Type | Cell Line / Condition | EC50 (nM) | Reference |

| Cellular PARylation | Whole-cell assay | 2.51 | cellagentech.comresearchgate.netmedchemexpress.comacs.org |

| Cellular PARylation | Cellular assay | 864 | medchemexpress.comarctomsci.commedchemexpress.com |

| Anti-Proliferation | MX-1 (BRCA1 mutant) | 0.3 | cellagentech.comresearchgate.netselleckchem.com |

| Anti-Proliferation | Capan-1 (BRCA2 mutant) | 5 | cellagentech.comresearchgate.netselleckchem.com |

| Anti-Proliferation | MRC-5 (Normal fibroblast) | 90 - 1900 | selleckchem.com |

Comparative Effects on Global PARylation Levels in Various Cell Lines

The effect of BMN-673 (Talazoparib) on PARylation has been evaluated across a diverse range of cell lines, demonstrating consistent target engagement. In a panel of seven gynecological cancer cell lines (A2780CP, CaOV3, HEYA8, OVCAR5, IGROV1, OAW42, and OVCAR8), treatment with Talazoparib led to a marked inhibition of PARylation in all lines, confirming adequate drug dosage and target engagement. oncotarget.com This was observed even though the cell lines displayed differential sensitivity to the drug's cytotoxic effects. oncotarget.com

Further studies have reinforced these findings. In melanoma cell lines A375, MeWo, and D04, Talazoparib effectively inhibited PARP-1 activation and subsequent PARylation that was induced by viral infection. biorxiv.org Similarly, in small cell lung cancer (SCLC) cell lines, concentrations of 200 nM Talazoparib were sufficient to inhibit PAR polymerization. nih.gov

Comparisons with other PARP inhibitors often highlight the superior potency of Talazoparib. For instance, in NCI-H446 SCLC cells, 200 nM of Talazoparib demonstrated greater PARP trapping than 1600 nM of Veliparib, another PARP inhibitor. nih.gov In breast cancer cell lines W780 and W0069 (derived from a Brca1-deficient mouse model), Talazoparib was found to be the most potent inhibitor compared to Olaparib and Niraparib, as evidenced by downstream markers of apoptosis and DNA damage. researchgate.net The IC50 values for growth inhibition in W780 and W0069 cells were 2.6 nM and 11 nM, respectively. researchgate.net This demonstrates that while the fundamental effect of PARylation inhibition is consistent, the ultimate cellular response can vary depending on the genetic background of the cell line. researchgate.netaacrjournals.org

Table 2: Comparative Anti-Proliferation Effects of Talazoparib in Various Cancer Cell Lines

| Cell Line | Cancer Type | BRCA Status | IC50 (nM) | Reference |

| W780 | Breast Cancer | Brca1-deficient | 2.6 | researchgate.net |

| W0069 | Breast Cancer | Brca1-deficient | 11 | researchgate.net |

| DLD-1 | Colorectal Cancer | BRCA2 wild-type | Growth inhibition correlated with PARylation inhibition | biorxiv.org |

| DLD-1 | Colorectal Cancer | BRCA2-/- | Growth inhibition did not correlate with PARylation inhibition | biorxiv.org |

| NCI-H146 | Small Cell Lung Cancer | Not specified | 4.35 | nih.gov |

| NCI-H1618 | Small Cell Lung Cancer | Not specified | 670 | nih.gov |

Analysis of DNA Damage Response Modulation by this compound

The potent (8S,9R) isomer of BMN-673 exerts its cytotoxic effects by inhibiting PARP's enzymatic activity and, more importantly, by trapping PARP enzymes on DNA, which obstructs DNA replication and leads to the formation of double-strand breaks (DSBs). nih.govaacrjournals.org This activity triggers a robust DNA Damage Response (DDR). The investigation of the (8R,9S) diastereomer focuses on its comparative inability to elicit these same responses.

The active PARP inhibitor Talazoparib leads to an accumulation of DNA single-strand breaks (SSBs) which are converted into toxic DSBs during replication, particularly in cells with deficient homologous recombination repair. selleckchem.comaacrjournals.org This is a direct consequence of its potent PARP inhibition. The (8R,9S) diastereomer, being a significantly weaker PARP1 inhibitor with an IC₅₀ of 144 nM compared to the active form's sub-nanomolar potency, is not expected to effectively inhibit PARP-mediated DNA repair. medchemexpress.commedchemexpress.com Consequently, it does not cause the significant accumulation of DNA strand breaks that is characteristic of its active counterpart. Research implicitly relies on this lack of activity when using this compound as a negative control in experiments designed to study the DNA-damaging effects of potent PARP inhibitors.

The formation of nuclear foci by proteins such as phosphorylated histone H2AX (γH2AX) and p53-binding protein 1 (53BP1) is a hallmark of the cellular response to DSBs. springermedizin.dedntb.gov.ua Treatment with the active (8S,9R)-BMN-673 leads to a marked increase in these DDR biomarkers, indicating the induction of significant DNA damage. aacrjournals.orgsciopen.com Studies on the active inhibitor show it can suppress the formation of 53BP1 foci that are dependent on ionizing radiation in S-phase cells, altering the balance of DNA repair pathways. aacrjournals.orgmdpi.com

In contrast, the (8R,9S) diastereomer is utilized in research with the expectation that it will not significantly induce these DDR biomarkers. Its use as a negative control in studies demonstrates that the induction of γH2AX and modulation of 53BP1 foci are specific results of the potent, stereoselective PARP trapping by the (8S,9R) isomer, rather than a general property of the chemical scaffold. researchgate.netaacrjournals.org

Assessment of DNA Strand Break Accumulation in Cellular Models

Assessment of Cytotoxicity and Antiproliferative Effects of this compound

The cytotoxic profile of this compound is markedly different from its active diastereomer, Talazoparib, particularly in the context of synthetic lethality.

The active (8S,9R)-BMN-673 is exceptionally potent against cancer cells with defects in homologous recombination, such as those with BRCA1 or BRCA2 mutations. aacrjournals.org It demonstrates IC₅₀ values in the low nanomolar or even sub-nanomolar range in these cells. selleckchem.com

The (8R,9S) diastereomer is orders of magnitude less potent. researchgate.netaacrjournals.org For instance, in Capan-1 cells, which have a BRCA2 mutation, the EC₅₀ for this compound is 1135 nM. medchemexpress.com In LoVo cells, which are proficient in BRCA function, the EC₅₀ for inhibiting cellular poly(ADP-ribosyl)ation is 864 nM, and the GI₅₀ for potentiating temozolomide-induced cytotoxicity is 1807 nM. medchemexpress.commedchemexpress.cn This demonstrates a significantly reduced cytotoxic and antiproliferative effect compared to the active Talazoparib.

| Cell Line | Genetic Background | Assay | Value (nM) | Reference |

|---|---|---|---|---|

| Capan-1 | BRCA2 mutant | EC₅₀ | 1135 | medchemexpress.com |

| LoVo | BRCA proficient | EC₅₀ (PARylation) | 864 | medchemexpress.commedchemexpress.cn |

| LoVo | BRCA proficient | GI₅₀ (TMZ potentiation) | 1807 | medchemexpress.cn |

Synthetic lethality is the key mechanism behind the success of PARP inhibitors in BRCA-mutated cancers. aacrjournals.orgclinicaltrials.gov The potent (8S,9R)-Talazoparib is one of the most effective inducers of this effect, showing an EC₅₀ of just 5 nM in BRCA2-mutant Capan-1 cells. newdrugapprovals.orgselleckchem.com

The (8R,9S) diastereomer, with an EC₅₀ of 1135 nM in the same Capan-1 cell line, is approximately 227-fold less potent. medchemexpress.com This vast difference in concentration required to achieve a cytotoxic effect illustrates a profound attenuation, or practical absence, of clinically relevant synthetic lethality. This finding reinforces that the potent synthetic lethal interaction is a direct result of the stereospecific, high-affinity PARP inhibition and trapping achieved only by the (8S,9R) isomer.

In Vitro Cell Viability Assays in DNA Repair-Deficient and Proficient Cell Lines (e.g., BRCA1/2-mutant cells)

Application of this compound as a Negative Control in Mechanistic and Preclinical Research

The most significant role for this compound in scientific research is its use as a negative control. apexbt.com Given that it shares the same chemical formula and molecular weight as its active counterpart, it is an ideal tool to differentiate specific, target-mediated effects from non-specific phenomena.

Research studies use this inactive form to validate that the biological activities of Talazoparib—such as PARP trapping, induction of DNA damage, and selective cytotoxicity in BRCA-deficient cells—are due to its specific interaction with the PARP enzyme. aacrjournals.org For example, a study using radiolabeled versions of both isomers found that the active [¹⁸F]Talazoparib showed high uptake in human breast cancer cells, whereas the inactive enantiomer, [¹⁸F]LT-674, demonstrated only very low uptake. researchgate.net This directly confirmed that the cellular accumulation was target-specific. The finding that the enantiomer is several orders of magnitude less efficient in its biological effects serves as strong evidence for the stereospecific binding and action of the active drug. researchgate.netaacrjournals.org

Table of Mentioned Compounds

| Compound Name | Synonyms/Alternate Names |

|---|---|

| This compound | (8R,9S)-Talazoparib, (8R,9S)-BMN-673, LT-674 |

| Talazoparib | BMN-673, (8S,9R)-BMN-673, LT-673 |

| Olaparib | - |

| Rucaparib | - |

| Veliparib | ABT-888 |

| Cisplatin | - |

| Temozolomide | TMZ |

| γH2AX | Gamma-H2AX |

| 53BP1 | p53-binding protein 1 |

| PARP1 | Poly(ADP-ribose) polymerase 1 |

| PARP2 | Poly(ADP-ribose) polymerase 2 |

| BRCA1 | Breast Cancer Gene 1 |

Experimental Design Methodologies Utilizing this compound for Stereospecificity Validation

A cornerstone of experimental design in the validation of targeted inhibitors is the use of a negative control to ensure that the observed biological effects are due to the specific on-target activity of the compound . In the context of PARP inhibitor research, the (8R,9S) enantiomer of BMN-673 serves as an ideal negative control for its highly active counterpart, Talazoparib ((8S,9R)-BMN-673). nih.gov Researchers utilize this isomer pair in various assays to demonstrate that the potent effects of Talazoparib are a direct consequence of its specific interaction with the PARP enzyme. nih.govnih.gov

The chiral selectivity demonstrated by comparing the activities of the (8S,9R) and (8R,9S) isomers provides strong evidence that the remarkable cytotoxicity of Talazoparib in cells with deficiencies in homologous recombination is a direct result of its ability to inhibit PARP1/2, rather than off-target effects. nih.govaacrjournals.org Methodologies to validate this stereospecificity typically involve parallel testing of both enantiomers in a range of biochemical and cellular assays.

Key experimental approaches include:

Enzymatic Inhibition Assays: These assays directly measure the ability of a compound to inhibit the catalytic activity of the PARP1 and PARP2 enzymes. In these experiments, the concentration of each enantiomer required to inhibit 50% of the enzyme's activity (IC₅₀) is determined. Studies consistently show that the (8R,9S) enantiomer is orders of magnitude less potent at inhibiting PARP1 enzymatic activity compared to the (8S,9R) enantiomer. nih.govnih.govmdpi.com For instance, the PARP1 IC₅₀ for (8R,9S)-BMN-673 has been measured at 144 nM, whereas the IC₅₀ for the active (8S,9R) enantiomer (Talazoparib) is approximately 0.57 nM. nih.govmedchemexpress.comrsc.org

Cellular PARylation Assays: To confirm that the enzymatic inhibition translates to a cellular effect, researchers assess the ability of the compounds to inhibit the formation of poly(ADP-ribose) (PAR) chains within cells. These assays demonstrate that this compound is significantly less effective at reducing cellular PAR levels compared to its active stereoisomer. nih.govmedchemexpress.com The EC₅₀ value, the concentration required to achieve 50% of the maximum effect in a whole-cell assay, is markedly higher for the (8R,9S) enantiomer. medchemexpress.com

The stark contrast in potency between the two enantiomers observed in these assays confirms that the biological activity of Talazoparib is highly dependent on its specific three-dimensional structure.

Table 1: Comparative Potency of BMN-673 Stereoisomers in Different Assays

This interactive table summarizes the inhibitory concentrations of the active (8S,9R) and less active (8R,9S) enantiomers of BMN-673 from various experimental assays.

| Compound | Assay Type | Target/Cell Line | Potency Metric | Value | Reference |

| (8S,9R)-BMN-673 (Talazoparib) | Enzymatic Assay | PARP1 | IC₅₀ | 0.57 nM | nih.govaacrjournals.orgbpsbioscience.com |

| (8R,9S)-BMN-673 (LT-674) | Enzymatic Assay | PARP1 | IC₅₀ | 144 nM | medchemexpress.comrsc.org |

| (8S,9R)-BMN-673 (Talazoparib) | Cellular PARylation | LoVo Cells | EC₅₀ | 2.5 nM | nih.govacs.org |

| (8R,9S)-BMN-673 (LT-674) | Cellular PARylation | Cellular Assay | EC₅₀ | 864 nM | medchemexpress.com |

| (8S,9R)-BMN-673 (Talazoparib) | Cytotoxicity Assay | Capan-1 (BRCA2 mutant) | EC₅₀ | 5 nM | researchgate.net |

| (8R,9S)-BMN-673 (LT-674) | Cytotoxicity Assay | Capan-1 (BRCA2 mutant) | EC₅₀ | 1135 nM | medchemexpress.com |

Contribution to Understanding the Stereochemical Requirements for PARP Inhibitor Activity

The vast difference in potency between the (8S,9R) and (8R,9S) enantiomers of BMN-673 has been instrumental in elucidating the precise stereochemical requirements for high-affinity binding to the PARP enzyme. mdpi.com The comparison is not merely a validation of on-target activity but also a powerful tool for understanding the molecular interactions that govern PARP inhibition. nih.gov

Structural biology studies rationalize the dramatically different potencies of the two enantiomers. The active (8S,9R) conformation allows for a perfect fit within the nicotinamide-adenine dinucleotide (NAD+) binding site of the PARP1 enzyme. This optimal orientation facilitates several critical binding interactions:

π-stacking Interactions: The fluorophenyl group of the (8S,9R) enantiomer forms a key π-stacking interaction with the tyrosine residue Tyr899 of PARP1. mdpi.com

Water-Mediated Hydrogen Bonding: The 1,2,4-triazole (B32235) group of the active isomer engages in a unique water-mediated hydrogen bonding network with another tyrosine residue, Tyr896. mdpi.com

In stark contrast, the stereochemistry of the (8R,9S) enantiomer results in a conformation that displaces the ligand within the NAD+ binding pocket. mdpi.com This altered orientation impairs the critical π-stacking interaction with Tyr907 and prevents the formation of the stabilizing water-mediated hydrogen bond with Tyr896. mdpi.com This inability of the (8R,9S) isomer to establish these crucial molecular interactions explains its vastly reduced inhibitory potency. nih.govmdpi.com The comparison between the enantiomers highlights that the rigid structure and specific stereochemistry of Talazoparib are essential for its high potency and its superior ability to trap PARP on DNA. researchgate.netresearchgate.net

Table 2: Stereochemical Influence on PARP1 Binding and Activity

This interactive table outlines the key differences in molecular interactions and resulting biological activity between the two stereoisomers of BMN-673.

| Feature | (8S,9R)-BMN-673 (Talazoparib) | (8R,9S)-BMN-673 (LT-674) | Reference |

| Conformation | Optimal fit in PARP1 NAD+ binding site | Displaced within the NAD+ binding site | mdpi.com |

| π-stacking with Tyr907 | Favorable and critical for binding | Impaired | mdpi.com |

| Hydrogen Bonding with Tyr896 | Forms a water-mediated hydrogen bond | Unable to form the additional bond | mdpi.com |

| Resulting PARP1 Inhibition | Highly potent (IC₅₀ ≈ 0.57 nM) | Poor inhibitor (IC₅₀ > 100 nM) | nih.govmdpi.comclinicaltrials.gov |

| PARP Trapping Efficiency | Most potent among clinical PARP inhibitors | Markedly less active | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies for Bmn 673 Stereoisomers

Identification of Critical Structural Motifs Governing Stereoselectivity in PARP Binding

The remarkable potency of BMN-673 is intrinsically linked to its specific stereochemistry. The molecule possesses two chiral centers, giving rise to four possible stereoisomers: two trans isomers ((8S,9R) and (8R,9S)) and two cis isomers. nih.gov Research has unequivocally demonstrated that the biological activity resides almost exclusively in the (8S,9R) isomer, which is BMN-673. nih.govaacrjournals.org

The initial racemic mixture, LT-00628, which was primarily composed of the trans isomers, exhibited a PARP1 IC₅₀ of 1.82 nM. nih.govaacrjournals.org Subsequent chiral separation and testing revealed a stark difference in potency between the enantiomers. The (8S,9R) isomer, BMN-673, displayed a potent PARP1 IC₅₀ of 0.57 nM. nih.govaacrjournals.org In stark contrast, its enantiomer, LT-00674, was found to be largely inactive, with a PARP1 IC₅₀ greater than 100 nM. nih.govaacrjournals.orgnih.gov The minor activity observed in the LT-00674 sample was potentially attributable to a small contamination of the highly active BMN-673 isomer. aacrjournals.org The cis isomers were also found to be inactive as PARP inhibitors. nih.gov

This dramatic difference in activity, with BMN-673 being over 250-fold more potent than its enantiomer, highlights the stereospecific nature of its binding to the PARP1 active site. nih.gov The rigid, di-branched scaffold of BMN-673, featuring a fluorophenyl group and a methyl-triazolyl moiety, is precisely oriented in the (8S,9R) configuration to engage in an extensive network of interactions within the nicotinamide-binding pocket of PARP1. nih.govrcsb.org

Key structural features contributing to the high affinity and stereoselectivity of BMN-673 include:

Hydrogen Bonding: The molecule forms a network of hydrogen bonds with key residues in the active site, including Gly863 and Ser904. researchgate.net

π-Stacking Interactions: The aromatic rings of BMN-673 engage in π-stacking interactions with Tyr907. researchgate.net

Water-Mediated Interactions: The binding is further stabilized by interactions with active-site water molecules, which in turn hydrogen bond with residues like Met890 and Glu988. nih.govresearchgate.net

The specific (8S,9R) stereochemistry allows the novel disubstituted scaffold to extend into and occupy a unique space within the nicotinamide-binding pocket, reaching towards the less conserved outer edges. nih.goviucr.org This precise fit is not achievable by the other stereoisomers, explaining their significantly lower inhibitory potency.

| Compound | Stereochemistry | PARP1 IC₅₀ (nM) |

|---|---|---|

| BMN-673 (Talazoparib) | (8S,9R) | 0.57 |

| LT-00674 | (8R,9S) | >100 |

| LT-00628 | Racemic (primarily trans) | 1.82 |

| cis isomers | N/A | Inactive |

Rational Design Principles for Optimizing PARP Inhibitor Potency and Selectivity Based on Stereochemical Insights

The profound impact of stereochemistry on the activity of BMN-673 provides crucial guiding principles for the rational design of next-generation PARP inhibitors with enhanced potency and selectivity.

A primary takeaway is the immense value of exploring and controlling stereochemistry early in the drug discovery process. The case of BMN-673 demonstrates that a racemic mixture can mask the true potential of a highly active single isomer. nih.govaacrjournals.org Therefore, a key design principle is the synthesis and evaluation of individual stereoisomers to identify the optimal configuration for target engagement.

The co-crystal structures of BMN-673 bound to the catalytic domains of PARP1 and PARP2 have been instrumental in elucidating the molecular basis for its high potency. nih.govrcsb.org These structures reveal that the unique, rigid, and stereospecific scaffold of BMN-673 allows it to access and interact with regions of the nicotinamide-binding pocket that are less conserved among different PARP enzymes. nih.goviucr.org This presents a significant opportunity for designing inhibitors with improved selectivity for PARP1/2 over other members of the PARP family.

Rational design principles derived from the stereochemical insights of BMN-673 include:

Focus on Rigid Scaffolds: The rigid structure of BMN-673, in contrast to the more flexible structures of other PARP inhibitors like olaparib (B1684210) and rucaparib, is thought to contribute to its superior ability to trap PARP on DNA. researchgate.net This suggests that designing inhibitors with conformationally constrained scaffolds could be a fruitful strategy.

Exploitation of Stereospecific Interactions: Future design efforts should aim to create molecules with specific three-dimensional arrangements that can replicate and enhance the key hydrogen bonding, π-stacking, and water-mediated interactions observed with BMN-673. nih.govresearchgate.net

Targeting Less Conserved Regions: By designing molecules that, like BMN-673, extend into the less conserved outer edges of the binding pocket, it may be possible to achieve greater selectivity for specific PARP enzymes, potentially leading to improved therapeutic windows and reduced off-target effects. nih.goviucr.org

Early Chiral Separation: The significant difference in activity between the BMN-673 enantiomers underscores the importance of resolving racemic mixtures early in development to avoid misleading structure-activity relationship data. nih.govaacrjournals.org

| Parameter | Value |

|---|---|

| On-rate (1/Ms) | 3.68 x 10⁵ |

| Off-rate (1/s) | 1.05 x 10⁻⁴ |

| Dissociation Constant (KD) (M) | 2.90 x 10⁻¹⁰ |

Implications of BMN-673 8R,9S Structural Differences for Future Drug Discovery and Development Initiatives

The discovery of the stereospecificity of BMN-673 has significant implications for the broader field of drug discovery, particularly in the design of enzyme inhibitors. It serves as a powerful case study demonstrating that subtle changes in the three-dimensional arrangement of a molecule can lead to dramatic differences in biological activity.

This finding suggests that future drug discovery initiatives for PARP inhibitors, and potentially other enzyme inhibitors, should not only focus on optimizing binding affinity for catalytic inhibition but also on how the inhibitor's structure and stereochemistry influence the stability of the enzyme-substrate (or enzyme-DNA) complex. The development of inhibitors that are highly effective at "poisoning" the enzyme by trapping it on its substrate could lead to more potent and effective therapies.

Furthermore, the success of BMN-673 reinforces the importance of integrating structural biology, such as X-ray crystallography, into the drug design process. nih.govrcsb.org The detailed structural insights into the BMN-673-PARP1 interaction provide a roadmap for the rational design of new chemical entities with improved pharmacological properties. By understanding the precise stereochemical requirements for optimal binding and trapping, medicinal chemists can more efficiently design and synthesize novel inhibitors with potentially superior efficacy and selectivity.

Advanced Methodologies and Future Research Directions for Bmn 673 8r,9s

High-Throughput Screening and Computational Chemistry Approaches for Chiral Drug Discovery

The discovery and development of chiral drugs are complex processes where distinguishing between enantiomers is vital from the earliest stages. nih.gov High-Throughput Screening (HTS) and computational chemistry are indispensable tools in navigating the challenges of chiral drug discovery.

High-Throughput Screening (HTS): HTS allows for the rapid assessment of large compound libraries. However, for chiral compounds, this process faces specific hurdles. Producing enantiomerically pure compounds for screening can be expensive, and the separation of enantiomers for individual testing is often a complex and time-consuming task. lifechemicals.com Despite these challenges, HTS is crucial for identifying initial hits. In the context of PARP inhibitors, an HTS campaign would screen for molecules that inhibit PARP enzyme activity. Subsequent validation would necessitate chiral separation to determine if the activity is stereospecific, as observed with the enantiomers of BMN-673. For example, a study of the bromodomain inhibitor (+)-JQ1 demonstrated its ability to decrease BRCA1 levels, in stark contrast to its inactive enantiomer, (–)-JQ1, highlighting the importance of screening individual enantiomers. nih.gov

Computational Chemistry: Computational chemistry offers a powerful, cost-effective alternative to complement experimental screening. advancedsciencenews.com Techniques such as molecular docking and quantum mechanics can predict how different enantiomers will interact with a biological target. For PARP inhibitors, computational models can elucidate the binding modes of the (8S,9R) and (8R,9S) enantiomers of BMN-673 within the NAD+ binding pocket of PARP1 and PARP2. These models can explain the high potency of Talazoparib, which is attributed to its unique stereospecific structure that allows for extensive binding interactions with the PARP proteins. acs.orgiucr.org In contrast, the (8R,9S) enantiomer does not achieve this optimal fit, resulting in significantly reduced activity. nih.gov This predictive power helps rationalize structure-activity relationships (SAR) and guides the synthesis of more potent and selective drug candidates, reducing the time and resources spent on synthesizing and testing less promising compounds. advancedsciencenews.com The importance of this early-stage characterization is underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA), which issued guidelines in 1992 requiring that the absolute stereochemistry of chiral drugs be established early in development. nih.govnih.govmdpi.com

| Methodology | Application in Chiral Discovery | Advantages | Challenges | Relevance to BMN-673 |

|---|---|---|---|---|

| High-Throughput Screening (HTS) | Rapidly tests large libraries of compounds for biological activity. | High speed and throughput; identifies novel scaffolds. | Cost of enantiopure compounds; complexity of separating enantiomers for testing. lifechemicals.com | Initial identification of PARP-inhibiting scaffolds; requires follow-up to isolate and test individual enantiomers. |

| Molecular Docking | Predicts binding affinity and orientation of enantiomers at the target's active site. | Cost-effective; provides structural insights; guides rational drug design. advancedsciencenews.com | Requires accurate protein structures; scoring functions can be imprecise. | Explains the differential binding of Talazoparib vs. BMN-673 8R,9S to the PARP active site. iucr.org |

| Quantum Mechanics (QM) | Calculates electronic properties and energies to understand enantiomer stability and reactivity. | High accuracy for electronic effects; can model reaction mechanisms. | Computationally intensive; limited to smaller systems. | Could refine understanding of the interactions within the PARP binding pocket. |

Application of Advanced Spectroscopic and Biophysical Techniques for Understanding Ligand-Target Interactions of Enantiomers

A deep understanding of the molecular recognition between a ligand and its target is fundamental to drug development. For chiral drugs, it is essential to characterize the interaction of each enantiomer to rationalize their differing biological effects. A suite of advanced spectroscopic and biophysical techniques can be employed for this purpose. frontiersin.org

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for studying ligand-target interactions at an atomic level. frontiersin.org Techniques like Saturation-Transfer Difference (STD) NMR are particularly powerful for detecting weak binding interactions, which may be characteristic of an inactive or less potent enantiomer like this compound. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules. It can be used to study conformational changes in a protein upon binding of a ligand, providing insights into how each enantiomer might uniquely alter the target's structure. researchgate.net

Biophysical Techniques:

X-ray Crystallography: This technique provides high-resolution, three-dimensional structures of ligand-protein complexes. Co-crystal structures of Talazoparib with PARP1 and PARP2 have been instrumental in revealing the specific hydrogen bonds and π-stacking interactions responsible for its high affinity and potent inhibitory activity. iucr.org A similar structural analysis with the inactive this compound enantiomer would precisely illustrate its suboptimal fit in the binding pocket.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures real-time binding kinetics (association and dissociation rates) and affinities of ligands to a target protein immobilized on a sensor chip. frontiersin.org It can quantitatively differentiate the binding strength of Talazoparib versus its inactive enantiomer.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (affinity, enthalpy, entropy) of the interaction. mdpi.com Comparing the ITC profiles of the BMN-673 enantiomers would offer a detailed understanding of the thermodynamic forces driving the stereoselective binding.

Microscale Thermophoresis (MST): MST measures changes in the fluorescence of a labeled target as a function of a ligand concentration in a temperature gradient, allowing for the determination of binding affinities in solution. mdpi.com

| Technique | Principle | Information Gained | Application to BMN-673 Enantiomers |

|---|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a crystallized molecule. | High-resolution 3D structure of the ligand-protein complex. | Visualize and compare the binding modes of the active vs. inactive enantiomer in the PARP active site. iucr.org |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Binding epitopes, structural changes, weak interactions (STD-NMR). mdpi.com | Identify key residues interacting with Talazoparib and confirm the weak or absent interaction with this compound. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Binding affinity (KD), kinetics (kon, koff). frontiersin.org | Quantify the significant difference in binding affinity and kinetics between the two enantiomers. |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). mdpi.com | Determine the thermodynamic signatures of binding for each enantiomer, revealing the driving forces of stereoselectivity. |

Development of this compound Derivatives for Specific Research Applications (e.g., Probe Development)

The inactive enantiomer of a potent drug is an invaluable tool for research, serving as an ideal negative control to confirm that the observed biological effects of the active drug are due to specific on-target engagement. Derivatives of this compound can be developed as chemical probes to validate the mechanism of action of Talazoparib.

Radiolabeled Probes for Imaging: One of the most powerful applications is in the development of probes for Positron Emission Tomography (PET) imaging. Researchers have synthesized radiolabeled versions of both Talazoparib ([18F]talazoparib) and its inactive enantiomer ([18F]LT-674). epo.orgresearchgate.net In vitro cell uptake studies using human breast cancer cells (HCC1937) demonstrated high uptake of [18F]talazoparib, which could be blocked by an excess of non-radiolabeled Talazoparib or another PARP inhibitor, Olaparib (B1684210). researchgate.netresearchgate.net Conversely, the inactive enantiomer [18F]LT-674 showed only minimal cellular uptake. researchgate.netresearchgate.net This stark difference confirms that the accumulation of the radiotracer is due to specific binding to PARP enzymes and validates its use for imaging PARP expression in tumors.

| Radiotracer | Stereochemistry | Target Activity | Cellular Uptake in HCC1937 Cells | Significance |

|---|---|---|---|---|

| [18F]talazoparib | 8S,9R | Active PARP Inhibitor | High, blockable uptake. researchgate.netresearchgate.net | Demonstrates specific binding to cellular PARP, validating its use as a PARP imaging agent. |

| [18F]LT-674 | 8R,9S | Inactive Enantiomer | Very low, non-specific uptake. researchgate.netresearchgate.net | Serves as a crucial negative control, proving the target-specificity of the active probe. |

Other Chemical Probes: Beyond radiolabeling, other types of probes can be generated. For instance, an immobilizable analog of Talazoparib was created to perform chemical proteomics studies and identify its protein targets. nih.gov A derivative of the inactive this compound could be used in parallel as a control to distinguish specific interactors from non-specific binders. Similarly, photoaffinity-based probes, such as PARPYnD, have been developed to label PARP enzymes in living cells. imperial.ac.ukacs.org An analogous probe built on the this compound scaffold would be an essential tool to confirm the on-target labeling of the active probe. The development of enantiomeric probe pairs is emerging as a highly efficient method for discovering and validating small molecule-protein interactions. nih.gov

Broader Academic Implications of Enantiomeric Inactivity in the Design and Efficacy of Targeted Therapies

The study of inactive enantiomers like this compound has profound implications for the entire field of drug discovery and targeted therapy. It reinforces several key principles of pharmacology and medicinal chemistry.

The Eutomer and the Distomer: In chiral pharmacology, the more active enantiomer is termed the "eutomer," while the less active one is the "distomer". mdpi.com In the case of BMN-673, Talazoparib is the eutomer, and this compound is the distomer. While the distomer may be considered "inactive," it is not merely an inert passenger. It can contribute to off-target effects or, in some cases, have its own distinct and potentially undesirable pharmacological profile. chiralpedia.comnih.gov The historical case of thalidomide, where one enantiomer was sedative and the other was teratogenic, serves as a stark reminder of this principle. advancedsciencenews.commusechem.com Therefore, the development of single-enantiomer drugs (enantiopure drugs) is now the industry standard to maximize on-target efficacy and ensure safety. mdpi.com

Importance of Stereochemistry for Potency and Mechanism: The massive difference in potency between the BMN-673 enantiomers—with Talazoparib having a Kᵢ of ~1 nM for PARP1/2 and this compound having an IC₅₀ over 100-fold higher—underscores the critical role of three-dimensional structure in molecular recognition. medchemexpress.com The unique, stereospecific arrangement of the dual chiral centers in Talazoparib is what enables its potent inhibition and its highly efficient "trapping" of PARP on DNA, a key mechanism of its anticancer activity. chemicalbook.com Studying the inactive this compound helps to dissect these structure-activity relationships (SAR), providing a clear blueprint for what structural features are essential for activity and informing the design of future targeted therapies.

Regulatory and Clinical Significance: The FDA's guidelines on stereoisomeric drugs mandate the individual characterization of enantiomers in terms of pharmacology, toxicology, and pharmacokinetics. nih.govmdpi.com The use of the inactive enantiomer as a research tool and negative control, as seen with [18F]LT-674, is a direct application of this principle. It ensures that the efficacy observed in preclinical and clinical settings is attributable to the specific mechanism of the intended eutomer. This rigorous, science-based approach improves drug safety and increases the probability of successful clinical development.

Integration of Multi-Omics Data for Comprehensive Mechanistic Characterization of this compound Effects

To gain a comprehensive understanding of a drug's impact on cellular systems, researchers are increasingly turning to multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and phosphoproteomics. embopress.org This strategy is particularly valuable for characterizing the effects of targeted therapies like PARP inhibitors.

A Framework for Mechanistic Insight: By applying a multi-omics analysis to cells treated with a PARP inhibitor like Olaparib, scientists have been able to map the downstream consequences of PARP inhibition, including effects on DNA damage response, cell cycle regulation, and interferon signaling. embopress.orgmedrxiv.org A critical component of such an experiment would be the inclusion of this compound as a negative control. By comparing the multi-omics profiles of cells treated with Talazoparib, this compound, and a vehicle control, researchers can precisely distinguish the on-target effects of PARP inhibition from any non-specific or off-target perturbations.

Utilizing Advanced Proteomics: Techniques like Thermal Proteome Profiling (TPP) can be integrated with phosphoproteomics and transcriptomics to provide a multi-layered view of drug action. embopress.org TPP measures changes in the thermal stability of thousands of proteins simultaneously, which can indicate direct drug binding or downstream pathway modulation. In a hypothetical experiment:

Talazoparib (Eutomer): Would be expected to cause thermal stabilization of PARP1 and PARP2 (indicating direct binding) and downstream changes in the phosphoproteome (e.g., activation of ATM/ATR kinases) and transcriptome (e.g., upregulation of genes involved in cell cycle arrest) consistent with PARP inhibition.

This compound (Distomer): Would be expected to show no significant thermal stabilization of PARP proteins and minimal changes in the downstream proteome, phosphoproteome, and transcriptome related to the DNA damage response. Any observed changes would be flagged as potential off-target effects.

| Treatment Group | Expected TPP Result (Target: PARP1/2) | Expected Phosphoproteomics Result | Expected Transcriptomics Result | Interpretation |

|---|---|---|---|---|

| Talazoparib (8S,9R) | Significant thermal stabilization. | Activation of DNA damage response pathways (ATM, ATR, etc.). | Modulation of cell cycle and DNA repair genes. | Specific on-target effects of PARP inhibition. |

| BMN-673 (8R,9S) | No significant thermal stabilization. | No activation of specific DNA damage pathways. | No significant changes in relevant gene expression. | Confirms lack of on-target activity; establishes baseline for off-target effects. |

| Vehicle Control | No change. | Baseline activity. | Baseline expression. | Baseline cellular state. |

Q & A

Q. What is the mechanism of action of BMN-673 8R,9S in targeting cancer cells with DNA repair deficiencies?

this compound (Talazoparib) is a selective PARP1/2 inhibitor that induces synthetic lethality in cancer cells with homologous recombination deficiency (HRD), such as those harboring BRCA1/2 mutations. It traps PARP1/2 on DNA, preventing repair of single-strand breaks and leading to replication fork collapse and double-strand breaks. Cells with HRD cannot resolve these lesions, resulting in apoptosis. Preclinical studies demonstrate its potency (PARP1 IC50 = 0.57 nM) and selectivity for HRD models, with 20–200-fold greater efficacy compared to earlier PARP inhibitors like olaparib .

Q. What are the recommended storage conditions and solubility profiles for this compound in preclinical studies?

this compound should be stored at -20°C to maintain stability. It is soluble in DMSO (≥19.0 mg/mL) and ethanol (≥14.2 mg/mL) with ultrasonic agitation and warming. These properties are critical for in vitro assays requiring precise dosing and bioavailability optimization .

Q. Which cancer models have demonstrated sensitivity to this compound monotherapy?

this compound shows robust activity in BRCA-mutant breast and ovarian cancers, PTEN-deficient tumors, and pancreatic cancer models. In xenografts, it achieved tumor regression at well-tolerated doses (e.g., 0.33 mg/kg/day in BRCA1-deficient models). Its efficacy in pancreatic cancer is linked to HRD biomarkers, validated through preclinical trials .

Advanced Research Questions

Q. How does the enantiomeric configuration (8R,9S) influence BMN-673’s inhibitory potency compared to other stereoisomers?

The (8R,9S) enantiomer of Talazoparib exhibits distinct pharmacological properties. While the (8S,9R) form (BMN 673) has a PARP1 IC50 of 0.57 nM, the (8R,9S) enantiomer shows reduced potency (IC50 = 144 nM). This highlights the importance of stereochemistry in drug design, as minor structural changes can drastically alter target engagement and therapeutic efficacy .

Q. What methodological considerations are critical when designing combination therapies involving this compound and DNA-damaging agents?

Synergistic effects are observed when this compound is combined with temozolomide, platinum drugs, or topoisomerase inhibitors. Key considerations include:

- Sequencing : PARP inhibition prior to DNA-damaging agents maximizes synthetic lethality.

- Dosing : Subtherapeutic PARP inhibitor doses may compromise efficacy; optimal doses must balance toxicity and synergy.

- Biomarker monitoring : Assess HRD status (e.g., BRCA mutations, RAD51 foci) and pharmacodynamic markers (e.g., γH2AX) to validate mechanistic interactions .

Q. How can researchers resolve contradictions in reported IC50 values for this compound across experimental setups?

Discrepancies in IC50 values (e.g., 0.57 nM vs. 144 nM) arise from differences in:

- Enantiomeric purity : Ensure stereochemical verification via chiral HPLC or X-ray crystallography.

- Assay conditions : Cell-free vs. cellular assays (e.g., NAD+ depletion in biochemical assays vs. PARP trapping in cellular contexts).

- Cell line variability : HRD status and PARP1 expression levels influence sensitivity. Standardize models using isogenic cell pairs (e.g., BRCA1-proficient vs. deficient) .

Q. What biomarkers are predictive of therapeutic response to this compound in HRD cancers?

Predictive biomarkers include:

- Genomic signatures : BRCA1/2 mutations, PTEN loss, or HRD scores (e.g., genomic scarring).

- Functional assays : RAD51 foci formation (indicative of HR repair capacity) and PARP activity (measured via PARylation inhibition).

- Circulating markers : Plasma levels of CXCL4/CXCL6 in osteosarcoma correlate with HRD and therapeutic outcomes .

Data Analysis and Experimental Design

Q. How should researchers address variability in pharmacokinetic (PK) and pharmacodynamic (PD) data during in vivo studies?

- PK normalization : Account for species-specific metabolic rates (e.g., murine vs. human CYP450 activity).

- PD endpoints : Use longitudinal biomarkers (e.g., tumor PAR levels, d-dimer changes) to link drug exposure to efficacy.

- Statistical rigor : Employ mixed-effects models to handle missing data in longitudinal studies, as seen in clinical trials with variable treatment durations .

Q. What strategies mitigate off-target effects of this compound in non-HRD models?

- Dose titration : Use the minimum effective dose to reduce PARP trapping in healthy cells.

- Combinatorial targeting : Pair with immune checkpoint inhibitors to exploit PARP-induced neoantigen release.

- Toxicity monitoring : Track bone marrow suppression and hepatic enzymes, as elevated S-creatinine and alanine aminotransferase levels are reported in clinical cohorts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。